1-cyclopentyl-1H-pyrazol-5-ol

Description

Significance of Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and synthetic accessibility. nih.govrsc.org Its ability to act as both a hydrogen bond donor and acceptor, depending on substitution, contributes to its diverse chemical reactivity and biological activity. nih.gov

Role as Versatile Synthetic Intermediates

Pyrazoles are highly valuable as synthetic intermediates for creating a wide array of organic compounds. mdpi.comnih.gov Their ring system can be readily functionalized at various positions, allowing for the introduction of diverse substituents that can tailor the molecule's properties for specific applications. mdpi.comchim.it The development of efficient and selective methods for synthesizing functionalized pyrazoles remains an active area of research in organic chemistry. mdpi.comorganic-chemistry.org Common synthetic strategies include the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), cycloaddition reactions, and multicomponent reactions that offer high efficiency and atom economy. numberanalytics.comorganic-chemistry.orgorientjchem.org These methods provide access to a vast library of pyrazole derivatives that serve as building blocks for more complex molecules. nih.gov

Relevance in Heterocyclic Compound Synthesis

The pyrazole nucleus is a fundamental building block for the synthesis of various fused heterocyclic systems. mdpi.comchim.it These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often exhibit enhanced biological and photophysical properties compared to their monocyclic precursors. mdpi.comnih.gov The synthesis of these fused rings typically involves the reaction of functionalized pyrazoles, such as aminopyrazoles, with suitable electrophilic partners. mdpi.comchim.it The ability to construct these complex heterocyclic frameworks from simple pyrazole precursors highlights the scaffold's importance in the broader field of heterocyclic chemistry. nih.gov

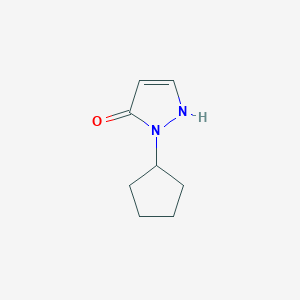

Structural Overview of 1-Cyclopentyl-1H-pyrazol-5-ol

The compound this compound is a specific derivative of the pyrazole family, characterized by a cyclopentyl group attached to one of the nitrogen atoms and a hydroxyl group at the 5-position of the pyrazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 1566287-80-6 |

Unique Features of the this compound System

The structure of this compound presents several key features that influence its chemical behavior. The cyclopentyl substituent introduces a non-planar, lipophilic character to the molecule, which can affect its solubility and interactions with other molecules. The hydroxyl group at the 5-position makes the compound a pyrazolone (B3327878), which can exist in different tautomeric forms. bas.bgbeilstein-journals.org This tautomerism is a crucial aspect of pyrazolone chemistry, as the equilibrium between the keto (CH), enol (OH), and zwitterionic (NH) forms can be influenced by the solvent, temperature, and the nature of other substituents on the ring. bas.bgbeilstein-journals.orgtandfonline.com The specific tautomeric form present can significantly impact the compound's reactivity and biological properties. beilstein-journals.org

Research Context and Scope Pertaining to this compound

Research into this compound and related pyrazolone structures is driven by their potential applications in various fields, particularly in medicinal chemistry and materials science. The pyrazolone scaffold is a core component of several established drugs and is actively investigated for the development of new therapeutic agents with a wide range of activities. globalresearchonline.netnih.gov The structural modifications possible on the pyrazole ring, such as the introduction of the cyclopentyl group, allow for the fine-tuning of a compound's pharmacological profile. cymitquimica.com

The synthesis and study of compounds like this compound contribute to a deeper understanding of structure-activity relationships within the pyrazole class. Research often focuses on developing novel synthetic routes to access these molecules efficiently and exploring their chemical reactivity. mdpi.comnih.gov Furthermore, investigations into the tautomeric behavior of these compounds are essential for predicting their interactions in biological systems and for designing molecules with specific desired properties. bas.bgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-5-6-9-10(8)7-3-1-2-4-7/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTATQOVHCRNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 1h Pyrazol 5 Ol and Its Analogs

Classical Cyclocondensation Approaches

Classical cyclocondensation is a foundational method for constructing the pyrazole (B372694) ring. mdpi.com This strategy relies on the reaction between a dinucleophilic hydrazine (B178648) moiety and a 1,3-bielectrophilic species, leading to the formation of the five-membered heterocyclic ring. chim.it The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the biselectrophilic partner. mdpi.comchim.it

Condensation with 1,3-Biselectrophilic Compounds

The reaction of hydrazines with 1,3-biselectrophilic compounds is a cornerstone of pyrazole synthesis. mdpi.com This method offers a direct route to the pyrazole core and has been extensively studied and refined over the years. nih.govmdpi.com The choice of the 1,3-biselectrophilic partner is crucial as it dictates the substitution pattern on the resulting pyrazole ring.

The use of hydrazine and its derivatives is central to the cyclocondensation approach. nih.govmdpi.com Monosubstituted hydrazines, such as cyclopentylhydrazine (B1295993), are commonly employed to introduce a substituent at the N1 position of the pyrazole ring. The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can potentially lead to a mixture of regioisomers. researchgate.net The reaction conditions, including the solvent and temperature, can influence the regioselectivity of the reaction. nih.gov For instance, the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones has shown better results in aprotic dipolar solvents compared to commonly used polar protic solvents like ethanol (B145695). nih.gov

β-Dicarbonyl compounds, such as β-diketones and β-ketoesters, are widely used 1,3-bielectrophiles in pyrazole synthesis. researchgate.netmdpi.com The first synthesis of substituted pyrazoles by Knorr in 1883 involved the reaction of a β-diketone with a hydrazine derivative. nih.gov This reaction is often referred to as the Knorr pyrazole synthesis. beilstein-journals.org The reaction between a hydrazine and a β-dicarbonyl compound typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole. researchgate.net The use of catalysts, such as nano-ZnO, can improve the efficiency of this reaction, leading to excellent yields and shorter reaction times. nih.gov For example, the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) using a nano-ZnO catalyst resulted in a 95% yield. nih.gov

Table 1: Examples of Pyrazole Synthesis from β-Dicarbonyl Compounds

| Hydrazine Derivative | β-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, Green protocol | 1,3,5-substituted pyrazole | 95 | nih.gov |

| Arylhydrazine hydrochloride | 1,3-Diketone | Aprotic dipolar solvent | 1-Aryl-3,4,5-substituted pyrazole | - | nih.gov |

| Hydrazine hydrate (B1144303) | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver-catalyzed | 5-Aryl-3-trifluoromethyl pyrazole | - | nih.gov |

| Phenylhydrazine | 2,4-Pentanedione | Ethylene glycol | 1,3,5-substituted pyrazole | 70-95 | mdpi.com |

β-Ketonitriles are versatile precursors for the synthesis of aminopyrazoles. beilstein-journals.orgnih.gov The reaction of β-ketonitriles with hydrazines is a highly effective method for producing 5-aminopyrazoles. beilstein-journals.orgnih.gov The reaction mechanism is believed to involve the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, which then cyclizes by the attack of the other nitrogen on the nitrile carbon. beilstein-journals.orgnih.gov This method is adaptable and can be performed under various conditions, including solid-phase synthesis. beilstein-journals.orgnih.gov

β-Enaminones, which are related to β-dicarbonyl compounds, also serve as effective 1,3-bielectrophiles for pyrazole synthesis. mdpi.comnih.gov They react with hydrazines to yield pyrazoles, often with high regioselectivity. nih.gov The reaction of enaminones with aryl hydrazines in ethanol with acetic acid has been used to synthesize important pyrazole derivatives. nih.gov This method is noted for providing excellent yields and regioselective products. nih.gov

Table 2: Synthesis of Pyrazoles from β-Ketonitriles and β-Enaminones

| Starting Material | Hydrazine Derivative | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Ketonitrile | Hydrazine | Smooth reaction | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

| Enamine nitrile | Hydrazine | Solid-phase synthesis | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

| β-Enaminone | Aryl hydrazine | Ethanol, Acetic acid | Regioselective pyrazole | nih.gov |

| Amine-functionalized enaminone | Aryl sulfonyl hydrazine | Water, TBHP, NaHCO₃ | Substituted pyrazole | nih.gov |

The cyclocondensation reaction between α,β-ethylenic ketones and hydrazine derivatives is a well-established method for synthesizing pyrazolines, which can then be oxidized to form pyrazoles. nih.govmdpi.comsemanticscholar.org In some cases, the reaction can directly yield the pyrazole, particularly if the α,β-ethylenic ketone has a leaving group at the β-position. mdpi.com The reaction often proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and elimination. beilstein-journals.org Various catalysts, such as copper triflate and ionic liquids, have been employed to facilitate this reaction. nih.govmdpi.comsemanticscholar.org For instance, the condensation of an α,β-ethylenic ketone with a substituted hydrazine in the presence of copper triflate and bmim afforded 1,3,5-triarylpyrazoles in good yields. semanticscholar.org

Utilization of β-Ketonitriles and β-Enaminones

Cyclocondensation via In Situ Carbonyl Derivative Formation

An alternative approach to pyrazole synthesis involves the in situ formation of the carbonyl derivative, which then undergoes cyclocondensation with a hydrazine. nih.gov This one-pot methodology offers a more streamlined and efficient route to various pyrazole structures. For example, a one-pot treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines can produce 1,3-disubstituted pyrazoles in good yields and with high regioselectivity. nih.gov Another example involves the in situ generation of a 1,3-diketoester from a ketone and diethyl oxalate, which then reacts with an arylhydrazine to form 1,3,4,5-substituted pyrazoles. nih.gov

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a fundamental and powerful strategy for constructing five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

A well-established method for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov This reaction provides direct access to the pyrazole core. The diazo compound serves as the 1,3-dipole, which reacts with the alkyne (the dipolarophile) to form the heterocyclic ring. organic-chemistry.org Diazo compounds can be generated in situ from precursors like N-tosylhydrazones to improve safety and handling. organic-chemistry.org

Recent advancements have demonstrated the use of visible-light-induced [3+2] cycloadditions, which allow for the generation of donor/donor diazo species from readily available N-tosylhydrazones, expanding the scope of this reaction. nih.govrsc.org The reaction between a diazo compound and an alkyne bearing electron-withdrawing groups typically proceeds readily. acs.org For instance, the reaction between sulfoximine (B86345) diazo compounds and alkynes with electron-withdrawing groups has been shown to produce pyrazoles in good yields. acs.org

| Diazo Precursor Type | Alkyne Type | Conditions | Outcome | Reference |

| N-Tosylhydrazones | Terminal Alkynes | Silver-mediated | 3,5-disubstituted pyrazoles | organic-chemistry.org |

| N-Tosylhydrazones | Acrylates (Alkene) | Visible light, photoredox catalyst | Pyrazoles (after oxidation) | nih.govrsc.org |

| Sulfoximine diazo compounds | Dimethyl acetylene (B1199291) dicarboxylate | THF, limiting alkyne | Pyrazolesulfoximines in good yields | acs.org |

| Diazoacetonitrile | Nitroolefins (Alkene) | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |

Catalytic Synthesis Protocols

Catalysis offers enhanced efficiency, milder reaction conditions, and greater control over selectivity in pyrazole synthesis. Copper and palladium are prominent catalysts in this field.

Copper catalysis is a versatile and cost-effective tool for synthesizing pyrazoles. These reactions often proceed under mild conditions with good functional group tolerance. nih.gov One strategy involves a copper-catalyzed relay oxidation process where oxime acetates, amines, and aldehydes react to form pyrazolines, which are then dehydrogenated in a sequential step to yield pyrazoles. rsc.org This method is notable for its use of an inexpensive catalyst and green oxidants. rsc.org

Another approach is the copper(I)-catalyzed reaction of phenylhydrazones with dialkyl ethylenedicarboxylates, which furnishes polysubstituted pyrazoles in moderate to good yields at room temperature. organic-chemistry.org The choice of catalyst, base, and solvent is crucial for optimization, with systems like CuI/NaOAc in DME being effective. organic-chemistry.org Research has also shown that copper triflate (Cu(OTf)₂) can effectively catalyze the synthesis of pyrazole pharmacophores from alkenyl hydrazones via a cross-dehydrogenative coupling under aerobic conditions. acs.org

| Copper Catalyst | Reactants | Base/Solvent | Key Features | Reference(s) |

| Not specified (generic) | Oxime acetates, amines, aldehydes | Not specified | Relay oxidative process, atom- and step-economical. | rsc.org |

| CuI | Phenylhydrazones, dialkyl ethylenedicarboxylates | NaOAc / DME | Proceeds at room temperature under air. | organic-chemistry.org |

| Cu(OTf)₂ | Alkenyl hydrazones | Toluene | Aerobic cross-dehydrogenative coupling. | acs.org |

| CuI | N-(2-bromoaryl)-1H-pyrazol-5-amines | Cs₂CO₃ / DMSO | Rapid intramolecular C-N coupling. | sioc-journal.cn |

Palladium catalysis is particularly important for the synthesis of chiral molecules. Asymmetric hydrogenation using a palladium catalyst and a chiral ligand allows for the production of enantiomerically enriched compounds.

The asymmetric hydrogenation of pyrazol-5-ols presents a unique challenge and opportunity due to their tautomerism. dicp.ac.cn Pyrazol-5-ols can exist in three tautomeric forms: the aromatic OH-form, the NH-form, and the non-aromatic CH-form. dicp.ac.cn While the OH-form is typically the most stable due to its aromaticity, the equilibrium can be shifted. dicp.ac.cn

An efficient palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols has been developed by capturing the active, non-aromatic CH tautomer. rsc.org The presence of a Brønsted acid, such as trifluoroacetic acid (TFA), promotes the tautomerization from the stable OH-form to the CH-form, which can then be hydrogenated. dicp.ac.cnthieme-connect.com This strategy provides access to a variety of chiral 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with high enantioselectivity. rsc.org The combination of a palladium source like Pd(OCOCF₃)₂ with a chiral bisphosphine ligand is effective for this transformation. dicp.ac.cnacs.org

| Substrate Type | Catalyst System | Additive | Key Finding | Enantiomeric Excess (ee) | Reference(s) |

| Fluorinated aromatic pyrazol-5-ols | Pd(OCOCF₃)₂ / Chiral Ligand (e.g., Synphos) | Brønsted Acid (TFA) | Hydrogenation occurs via the active CH tautomer. | Up to 96% | rsc.orgthieme-connect.comresearchgate.net |

| 2-Aryl substituted N-acyl hydrazones | Pd(OCOCF₃)₂ / Chiral Ligand (e.g., SegPhos) | TFA | Provides chiral α-trifluoromethylated hydrazines. | Up to 97% | acs.org |

Palladium-Catalyzed Asymmetric Hydrogenation

N-Alkylation Methodologies

The final step in synthesizing a specific N-substituted pyrazole like 1-cyclopentyl-1H-pyrazol-5-ol often involves an N-alkylation reaction. Traditional methods typically require the deprotonation of the pyrazole nitrogen with a strong base, followed by reaction with an alkyl halide. semanticscholar.org

More recent methodologies provide milder alternatives. A notable development is the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). semanticscholar.orgmdpi.comresearchgate.net This method avoids the need for strong bases or high temperatures. mdpi.com It has been shown to be effective for various electrophiles, including benzylic and phenethyl trichloroacetimidates, providing good yields of the N-alkyl pyrazole products. mdpi.comresearchgate.net When using unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with steric factors typically controlling the major product. mdpi.com Another approach involves using crystalline aluminosilicates or aluminophosphates as catalysts for the reaction between a pyrazole and an alcohol or its derivative, which can also proceed under mild conditions with high yield. google.com

| Alkylating Agent | Catalyst | Key Features | Regioselectivity | Reference(s) |

| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Mild conditions, avoids strong base. | Sterically controlled for unsymmetrical pyrazoles. | semanticscholar.orgmdpi.comresearchgate.net |

| Alcohols or derivatives | Crystalline aluminosilicate/aluminophosphate | High yield, no salt by-products. | Not specified. | google.com |

| (3,5-dimethyl-1H-pyrazol-1-yl)methanol | Acetonitrile (solvent) | Promotes SN2 reaction. | N/A | researchgate.net |

Green Chemistry Approaches to Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. Key green methodologies for pyrazole synthesis include microwave-assisted synthesis, ultrasound irradiation, the use of eco-friendly solvents and catalysts, and solvent-free reaction conditions. thieme-connect.comthieme-connect.com These techniques offer significant advantages over traditional synthetic methods, which often rely on large quantities of volatile organic solvents and may require harsh reaction conditions. benthamdirect.comtandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times from hours to minutes. scielo.brresearchgate.net This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives. benthamdirect.comrsc.org The direct transfer of electromagnetic energy to the reaction mixture often leads to higher yields and improved purity of the final products. scielo.br

A notable application is the solvent-free, microwave-assisted ring-opening of epoxides, such as phenyl glycidyl (B131873) ether, with pyrazoles. mdpi.comnih.gov This method proceeds rapidly, generating the desired adducts in competitive yields compared to conventional heating methods that require organic solvents. nih.gov For example, the reaction of phenyl glycidyl ether with 3,5-dimethylpyrazole (B48361) under microwave irradiation at 120°C for 1 minute yields 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol in 51% yield. mdpi.com

Another green aspect of microwave-assisted synthesis is the ability to use water as a solvent, further enhancing the environmental friendliness of the process. nih.govrsc.org A variety of 1-aryl-1H-pyrazole-5-amines have been prepared by heating an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in 1 M HCl and water in a microwave reactor at 150°C for 10-15 minutes, with yields typically ranging from 70-90%. nih.gov

The synthesis of dihydro-pyrazoles has also been optimized using microwave irradiation. By reacting substituted dibenzalacetones with phenylhydrazines in ethanol with sodium hydroxide (B78521), the desired products were obtained in 15-70 minutes at 75°C, a significant improvement over conventional methods. mdpi.com

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl glycidyl ether, 3,5-dimethylpyrazole | 120°C, 1 min, solvent-free | 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 51 | mdpi.com |

| 3-Aminocrotononitrile, Aryl hydrazine | 150°C, 10-15 min, 1 M HCl (aq) | 1-Aryl-1H-pyrazole-5-amines | 70-90 | nih.gov |

| Substituted dibenzalacetones, 4-Substituted phenylhydrazine HCl | 75°C, 30 min, EtOH, NaOH | Dihydro-pyrazoles | - | mdpi.com |

| Chalcones, Thiosemicarbazide | 50°C, 15 min, EtOH, KOH | 1-Thiocarbamoyl-4,5-dihydro-1H-pyrazoles | 53-85 | scielo.br |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. researchgate.net This method has been utilized for the synthesis of pyrazoline and isoxazoline (B3343090) derivatives, demonstrating its utility in creating these heterocyclic structures. nih.gov The application of ultrasound can lead to significantly reduced reaction times and improved yields compared to conventional stirring methods. asianpubs.org

For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was achieved in high yields within 75-90 minutes under ultrasound irradiation at 60°C, using a Cu(I) catalyst. asianpubs.org This demonstrates a significant rate enhancement over traditional approaches. asianpubs.org Ultrasound has also been employed in the three-component synthesis of complex pyrazole derivatives, highlighting its versatility. researchgate.net The use of ultrasound aligns with green chemistry principles by reducing energy consumption and often allowing for milder reaction conditions. benthamdirect.comrsc.org

Solvent-Free and Catalyst-Free Approaches

A major goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. tandfonline.com Several solvent-free methods for pyrazole synthesis have been developed. One such approach involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates at room temperature under solvent-free conditions, using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable ionic salt medium. This method produces highly functionalized pyrazoles in good yields (75-86%). tandfonline.comtandfonline.com

Furthermore, catalyst-free and solvent-free methods represent an even greener alternative. An iodine-mediated cascade reaction has been developed for the synthesis of amino pyrazole thioether derivatives without the need for metals or solvents, offering an economically and environmentally benign route. acs.org Similarly, a green, catalyst-free condensation reaction has been used to synthesize novel mono- and bis-pyrazole derivatives with moderate to good yields (61-77%), underscoring the feasibility of producing these compounds sustainably. mdpi.com

Use of Green Solvents and Catalysts

When a solvent is necessary, water is the most environmentally benign choice. thieme-connect.com The synthesis of pyrazoles in aqueous media has been a focus of recent research. thieme-connect.com For example, a protocol using the water extract of banana peels (WEB) as a reaction medium has been developed for the one-pot synthesis of pyrano[2,3-c]pyrazoles at room temperature, completely avoiding the use of organic solvents or other additives. frontiersin.org

The development of sustainable catalysts is also a key aspect of green pyrazole synthesis. Iron, an abundant and non-toxic metal, has been used to catalyze the synthesis of tri-substituted pyrazoles from biomass-derived alcohols. rsc.org Chitosan, a biodegradable polymer, has been employed as a green catalyst for the synthesis of various fused pyrazolo derivatives. scirp.org Other heterogeneous catalysts, such as cerium oxide on silica (B1680970) (CeO2/SiO2), have been used for multicomponent reactions in water to produce pyrazolones in high yields. thieme-connect.com These catalysts are often reusable, which adds to the sustainability of the process.

Table 2: Green Catalysts and Solvents in Pyrazole Synthesis

| Method | Catalyst / Medium | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-free | Tetrabutylammonium bromide (TBAB) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Functionalized pyrazoles | 75-86 | tandfonline.comtandfonline.com |

| Aqueous Synthesis | Water Extract of Banana Peel (WEB) | Arylidene malononitrile, Pyrazolone (B3327878) | Pyrano[2,3-c]pyrazoles | Good to Excellent | frontiersin.org |

| Tandem Coupling | Fe(II)-pincer complex | Alcohols, Aryl hydrazines, Alkynes | Tri-substituted pyrazoles | Moderate to Good | rsc.org |

| Aqueous Synthesis | Chitosan | 4-Bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, Cysteine | Fused pyrazolo[4,3-b] benthamdirect.commdpi.comthiazine | - | scirp.org |

| Multicomponent Reaction | CeO2/SiO2 | Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, Arylaldehyde | Pyrazolones | 85-92 | thieme-connect.com |

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopentyl 1h Pyrazol 5 Ol

Tautomerism Studies

Tautomerism is a key aspect of the chemistry of pyrazol-5-ols, where the compound can exist in different isomeric forms that readily interconvert.

Enol-Keto Tautomerism in Pyrazol-5-ols

Pyrazol-5-ols, including the 1-cyclopentyl derivative, exhibit enol-keto tautomerism. nih.gov This means the compound exists as an equilibrium mixture of the enol form (1-cyclopentyl-1H-pyrazol-5-ol) and the keto form (1-cyclopentyl-1H-pyrazol-5(4H)-one). acs.org The position of this equilibrium can be influenced by factors such as the solvent. nih.gov In polar solvents like DMSO, the enol form is often predominant. This tautomeric equilibrium is crucial as it allows the molecule to react in different ways depending on the reaction conditions and the specific tautomer involved.

The different tautomeric forms of pyrazol-5-ols, such as the NH, OH, and CH forms, play a significant role in their reactivity. rsc.org For instance, the reactivity of the parent compound is attributed to its enol-keto tautomerism, which enables it to participate in various multicomponent reactions.

Brønsted Acid-Promoted Tautomerization

The tautomerization of pyrazol-5-ols can be promoted by the presence of a Brønsted acid. rsc.orgresearchgate.net This acid-catalyzed process facilitates the interconversion between the different tautomeric forms. rsc.org Research has shown that a Brønsted acid can promote the tautomerization of pyrazol-5-ols to their active tautomer, which can then undergo further reactions, such as palladium-catalyzed asymmetric hydrogenation. rsc.orgresearchgate.netrsc.org This strategy of capturing an active tautomer through acid promotion has been successfully applied in the synthesis of chiral pyrazolidinones. rsc.orgrsc.orgresearchgate.net

Functionalization Strategies

The pyrazole (B372694) ring in this compound is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is considered electron-rich and can undergo electrophilic aromatic substitution reactions. vulcanchem.com These reactions typically occur at specific positions on the ring, often guided by the existing substituents. For pyrazoles in general, electrophilic substitution preferentially occurs at the C4 position. mdpi.comnih.gov The introduction of functional groups onto the pyrazole ring can be achieved through various methods, including post-functionalization strategies. mdpi.com

Introduction of Diverse Substituents

A variety of substituents can be introduced onto the pyrazole scaffold, leading to a wide array of derivatives with different chemical and physical properties. mdpi.com The functionalization can be achieved either by using appropriately substituted starting materials in the synthesis of the pyrazole ring or by direct substitution reactions on a pre-formed pyrazole core. mdpi.com For example, the hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification. vulcanchem.com Additionally, the pyrazole ring itself can be modified through reactions like nitration. vulcanchem.com

Specific Reaction Pathways

The reactivity of this compound allows it to participate in several specific reaction pathways, leading to the formation of more complex molecules. For instance, pyrazol-5-ols can react with aldehydes in Knoevenagel-Michael cascade reactions to form bis-pyrazolyl derivatives. They can also undergo Michael addition reactions.

Furthermore, the pyrazole nucleus is a versatile scaffold for constructing more complex heterocyclic systems. mdpi.com For example, appropriately functionalized pyrazoles can be used as starting materials for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com

Below is a table summarizing some of the key reactions and transformations involving pyrazol-5-ols.

| Reaction Type | Reagents/Conditions | Product Type |

| Tautomerization | Polar solvents, Brønsted acid | Keto/Enol tautomers |

| Electrophilic Aromatic Substitution | Electrophiles | Substituted pyrazoles |

| Knoevenagel-Michael Cascade | Aldehydes | Bis-pyrazolyl derivatives |

| Michael Addition | Michael acceptors | Addition products |

| Esterification | Acetyl chloride | Esters |

| Fused Ring Synthesis | Appropriate bifunctional reagents | Fused pyrazole heterocycles |

Fries Rearrangement

The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones through the rearrangement of phenolic esters, typically catalyzed by Lewis or Brønsted acids. organic-chemistry.org In the context of pyrazole chemistry, this reaction is adapted to transform O-acyl derivatives of pyrazol-5-ols into C-acylated pyrazoles, specifically 4-aroylpyrazoles. mdpi.com

The process begins with the esterification of the 5-hydroxyl group of this compound. This resulting pyrazole ester is then subjected to rearrangement conditions. The mechanism involves the coordination of a Lewis acid (e.g., AlCl₃, TiCl₄) to the ester's carbonyl oxygen, followed by the generation of an acylium ion intermediate. organic-chemistry.orgaakash.ac.in This electrophilic acylium ion then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution-type reaction. Subsequent hydrolysis liberates the final 4-aroyl-1-cyclopentyl-1H-pyrazol-5-ol product. organic-chemistry.orgmdpi.com The reaction is ortho-selective, meaning the acyl group migrates to the position adjacent to the hydroxyl group (the C4 position). aakash.ac.in

Recent studies have demonstrated the synthesis of various 4-aroylpyrazoles using this methodology, highlighting its utility in creating functionalized pyrazole scaffolds. For instance, various N-substituted pyrazole esters have been successfully rearranged to yield products with potential herbicidal activity. mdpi.com

Table 1: Examples of Fries Rearrangement on Pyrazole Scaffolds This table is illustrative, based on findings for analogous pyrazole structures.

| Starting Pyrazole Ester | Catalyst | Product | Yield | Reference |

| 1,3-Dimethyl-5-benzoyloxypyrazole | AlCl₃ | 4-Benzoyl-1,3-dimethyl-1H-pyrazol-5-ol | Moderate | mdpi.com |

| 5-(4-Chlorobenzoyloxy)-1,3-dimethylpyrazole | TiCl₄ | 4-(4-Chlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-ol | Good | mdpi.com |

| 1,3-Dimethyl-5-(2-nitrobenzoyloxy)pyrazole | AlCl₃ | 1,3-Dimethyl-4-(2-nitrobenzoyl)-1H-pyrazol-5-ol | Lower | mdpi.com |

Knoevenagel Reaction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The pyrazolone (B3327878) tautomer of this compound possesses an active methylene group at the C4 position, making it an ideal substrate for this reaction.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the C4 position to form a nucleophilic enolate. wikipedia.org This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy intermediate readily undergoes dehydration to form a stable, conjugated system. When reacted with aromatic aldehydes, this produces 4-(arylmethylene)-1-cyclopentyl-1H-pyrazol-5(4H)-one derivatives. mdpi.comrsc.org This reaction sequence is often a key step in the multicomponent synthesis of bis(1H-pyrazol-5-ol) compounds. mdpi.com

Table 2: Knoevenagel Condensation of Pyrazol-5-ones with Aromatic Aldehydes This table is based on general findings for analogous pyrazolone reactions.

| Pyrazolone Reactant | Aldehyde | Catalyst | Product Type | Reference |

| 1-Phenyl-3-methylpyrazol-5-one | Benzaldehyde | Piperidine | 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | rsc.org |

| 1-Phenyl-3-methylpyrazol-5-one | 4-Chlorobenzaldehyde | Et₃N | 4-(4-Chlorobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | rsc.org |

| Phenylhydrazine (B124118) + Ethyl Acetoacetate (B1235776) (forms pyrazolone in situ) | 4-Nitrobenzaldehyde | Pd(0)-guanidine@MCM-41 | 4,4'-(4-Nitro-phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | mdpi.com |

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly versatile cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound to participate in this reaction, it must first be converted into a suitable halo-pyrazole derivative.

A common strategy involves the transformation of the pyrazol-5-ol into a 5-chloropyrazole. This can be achieved through treatment with reagents like phosphorus oxychloride (POCl₃), which may also induce formylation at the C4 position under Vilsmeier-Haack conditions, yielding a 5-chloro-1-cyclopentyl-1H-pyrazole-4-carbaldehyde precursor. researchgate.net This chlorinated pyrazole can then serve as the halide partner in the Sonogashira coupling.

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the chloro-pyrazole. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then transmetalates with the palladium complex. Reductive elimination from the palladium complex yields the final 5-alkynyl-pyrazole product and regenerates the active palladium catalyst. wikipedia.orgresearchgate.net

Table 3: Sonogashira Coupling with Halogenated Pyrazole Derivatives This table illustrates typical conditions and reactants for this transformation.

| Halo-pyrazole Substrate | Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Product Type | Reference |

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | 5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ | CuI | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | arkat-usa.org |

| 4-Bromo-1H-pyrazole derivative | Propyne | PdCl₂(dppf) | CuI | 4-Propynyl-1H-pyrazole derivative | mdpi.com |

Hydrolysis and Transesterification Reactions of Derivatives

Derivatives of this compound, particularly its esters, are susceptible to hydrolysis. The ester linkage at the C5-oxygen is often labile, especially under aqueous basic or acidic conditions, reverting to the parent pyrazol-5-ol. nih.gov

Hydrolysis of these esters can occur readily, a factor that can limit their utility as stable compounds in aqueous environments. For instance, pyrazolyl benzoic acid esters have been observed to hydrolyze rapidly in aqueous buffers (pH 8) back to the corresponding pyrazol-5-ol within a few hours. nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism, where water or a hydroxide (B78521) ion attacks the ester's carbonyl carbon, leading to the cleavage of the C-O bond and formation of the pyrazol-5-ol and a carboxylic acid. ambeed.com

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a relevant transformation. While less commonly documented for this specific compound, the principles of acid or base-catalyzed transesterification would apply. The reaction involves the nucleophilic attack of an alcohol on the ester carbonyl, proceeding through a tetrahedral intermediate similar to hydrolysis.

The relative instability of pyrazol-5-yl esters highlights the reactivity of the C5-oxygen and is a critical consideration in the design of molecules for applications where aqueous stability is required. nih.gov

Table 4: Stability of Pyrazol-5-yl Ester Derivatives

| Ester Derivative | Condition | Outcome | Observation Time | Reference |

| Pyrazolyl benzoic acid ester | Aqueous buffer (pH 8) | Hydrolysis to pyrazol-5-ol | ~1-2 hours | nih.gov |

| Pyrazolyl 2,6-difluorobenzoic acid ester | Aqueous buffer (pH 8) | Hydrolysis to pyrazol-5-ol | ~1-2 hours | nih.gov |

Derivatives and Structure Activity Relationship Sar Studies of the 1 Cyclopentyl 1h Pyrazol 5 Ol Scaffold

Synthesis of Substituted 1-Cyclopentyl-1H-pyrazol-5-ol Derivatives

The synthesis of derivatives based on the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. By methodically altering the functional groups attached to the pyrazole (B372694) ring, researchers can fine-tune the molecule's physicochemical properties and biological interactions. The primary methods for creating these derivatives involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

The nature of substituents on the pyrazole ring significantly influences the molecule's electronic properties and, consequently, its biological efficacy. Structure-activity relationship studies have shown that the introduction of electronegative groups can enhance the potency of pyrazole-based compounds. nih.gov For instance, in a study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, incorporating electronegative substituents on the benzamide (B126) moiety led to increased positive allosteric modulation of the mGluR5 receptor. nih.gov Combining optimal substituents, such as a halogen atom on the 1-phenyl ring and a nitro group on the benzamide ring, resulted in a compound with significantly improved binding and functional activity. nih.gov This highlights the strategic importance of substituent selection in modulating the pharmacological profile of pyrazole derivatives.

The introduction of an amino group to the pyrazol-5-ol scaffold is a common strategy for creating derivatives with diverse biological activities. The synthesis of 5-aminopyrazole derivatives can be achieved through various routes, including the reaction of α,β-unsaturated nitriles with hydrazine derivatives or the ring-opening of isoxazoles. mdpi.com A series of novel 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties were synthesized and showed promising antimicrobial properties. nih.gov Another approach involves the multi-step synthesis starting from carboxylic acids, which are converted to ketonitriles and then treated with hydrazine hydrate (B1144303) to yield 5-alkyl-3-amino-1H-pyrazoles. mdpi.com

Research has also explored the synthesis of more complex aminated structures. For example, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by reacting 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile. rsc.org These aminated pyrazoles serve as crucial intermediates for building fused heterocyclic systems with potential therapeutic applications. mdpi.comnih.gov

Table 1: Examples of Aminated Pyrazole Derivatives and Their Synthetic Routes

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| 5-Alkyl-3-amino-1H-pyrazoles | Carboxylic acids, Hydrazine hydrate | Cyclization of ketonitriles | mdpi.com |

| 1-Methyl-1H-pyrazol-5-amine derivatives | Not specified | Incorporation of disulfide moieties | nih.gov |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | 2-(p-tolylamino)acetohydrazide, Ethoxymethylene malononitrile | Condensation | rsc.org |

Carboxylate and ester functionalities are frequently incorporated into the pyrazol-5-ol scaffold to modify properties such as solubility and bioavailability. A facile one-pot procedure for synthesizing pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, using DBU as a base. nih.govmdpi.com This method provides excellent regioselectivity and good yields. mdpi.com Another synthetic strategy involves the reaction of dialkyl acetylenedicarboxylates with different hydrazide acids in the presence of triphenylphosphine, which leads to 1,3,5-substituted-1H-pyrazole derivatives in high yields. researchgate.net

Furthermore, pyrazole esters can be rearranged into 4-aroylpyrazoles via a Fries rearrangement, demonstrating the utility of ester derivatives as intermediates for further functionalization. mdpi.com The synthesis of pinacol (B44631) esters of 1-alkyl-1H-pyrazol-5-ylboronic acids has also been reported, highlighting the creation of versatile building blocks for cross-coupling reactions. researchgate.net

Alcohol derivatives of the this compound scaffold, such as (1-Cyclopentyl-1H-pyrazol-5-yl)methanol, represent a key class of modified compounds. chemscene.com The hydroxyl group provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The synthesis of a tripodal ligand, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, showcases the integration of an alcohol functional group into a more complex pyrazole-based structure. researchgate.net

Nitro-substituted pyrazole derivatives have also been investigated. SAR studies have revealed that the introduction of a nitro group, often in combination with other substituents, can significantly enhance biological activity. For example, the compound 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide demonstrated a marked increase in potency in modulating mGluR5 activity, underscoring the electronic influence of the nitro group. nih.gov

The introduction of aryl and alkyl groups at various positions on the pyrazole ring is a fundamental strategy in drug design to explore hydrophobic interactions and steric effects. The synthesis of 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones has been described, where variations at the C5' position of the pyrazole ring from small alkyl groups (methyl, cyclopropyl) to aryl groups (phenyl) significantly impacted anti-HIV activity. nih.gov

Syntheses of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives have been achieved through the reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg Additionally, microwave-assisted heterocyclization of a steroidal β-ketonitrile with various arylhydrazines has been used to produce N(1')-aryl-substituted pyrazol-5'-ones, with yields being influenced by the electronic nature of the substituent on the aryl ring. researchgate.net

Table 2: Research Findings on Aryl and Alkyl Substituted Pyrazol-5-ol Derivatives

| Derivative Type | Synthetic Approach | Key Finding | Reference |

|---|---|---|---|

| 5-Aryl/Alkyl Pyrazole Derivatives | S-alkylation with 3-(bromomethyl)-5-R1-1H-pyrazole | Phenyl substitution at the C5' position resulted in the most potent anti-HIV activity. | nih.gov |

| N(1')-Aryl-substituted pyrazol-5'-ones | Microwave-assisted heterocyclization with arylhydrazines | Product yields depended on the electronic character of the aryl substituent. | researchgate.net |

Alcohol and Nitro Derivatives

Formation of Fused Heterocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.com These reactions typically involve constructing a new ring onto the existing pyrazole core. Pyrazole-4-carbaldehydes are particularly versatile precursors for creating a wide array of fused systems. semanticscholar.org

For instance, reacting 5-aminopyrazoles with 1,3-bis-electrophilic substrates can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.com Similarly, the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted butenones yields 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. mdpi.com Other notable fused systems synthesized from pyrazole precursors include pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-e]indolizines. rsc.orgsemanticscholar.org The reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds can also produce pyrazolo[1,5-a]pyridine (B1195680) derivatives. acs.org These complex structures expand the chemical space and offer new possibilities for interacting with biological targets.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide |

| 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide |

| 5-aminopyrazole |

| 1-methyl-1H-pyrazol-5-amine |

| 5-alkyl-3-amino-1H-pyrazoles |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile |

| 2-(p-tolylamino)acetohydrazide |

| ethoxymethylene malononitrile |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine |

| pyrazole-5-carboxylates |

| ethyl diazoacetate |

| 4-aroylpyrazoles |

| pinacol esters of 1-alkyl-1H-pyrazol-5-ylboronic acids |

| (1-Cyclopentyl-1H-pyrazol-5-yl)methanol |

| 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol |

| 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-one |

| 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide |

| 3-methyl-1H-pyrazol-5(4H)-one |

| N(1')-aryl-substituted pyrazol-5'-ones |

| pyrazole-4-carbaldehydes |

| pyrazolo[3,4-b]pyridines |

| 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines |

| 4-(aryldiazenyl)pyrazol-3,5-diamines |

| pyrazolo[3,4-d]pyrimidines |

| pyrazolo[3,4-d]pyridazines |

| pyrazolo[3,4-e]indolizines |

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds formed by the combination of pyrazole and pyrimidine (B1678525) rings. mdpi.com They are recognized for their potential as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies. rsc.org The synthesis of these derivatives often involves the cyclization and condensation of appropriate pyrazole precursors. rsc.org

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines have revealed that the nature and position of substituents significantly influence their pharmacological properties. rsc.org For instance, in a series of pyrazolo[1,5-a]pyrimidines developed as selective cyclooxygenase-2 (COX-2) inhibitors, modifications at the 6 and 7-positions of the pyrimidine ring were found to be critical for activity. nih.gov Specifically, the disubstitution at these positions led to the identification of highly potent and selective inhibitors. nih.gov

In another study focusing on Pim-1 kinase inhibitors, the optimization of substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold was investigated. nih.gov This research demonstrated that aryl substitutions at the 3-position and various functional groups at the 5-position could yield compounds with nanomolar inhibitory activity against Pim-1. nih.gov The general structure of these derivatives allows for diverse substitutions at the R1 and R2 positions, providing a basis for developing quantitative structure-activity relationship (QSAR) models to predict their inhibitory activities against kinases like Pim-1 and Pim-2. researchgate.net

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been further demonstrated in the development of inhibitors for other kinases, including Tropomyosin receptor kinases (Trks). mdpi.com Two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com

Indazole and Other Bicyclic Pyrazole-Based Systems

Indazoles, which are bicyclic systems composed of a pyrazole ring fused to a benzene (B151609) ring, represent another significant class of derivatives. mdpi.comnih.gov They exist in two main tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more stable. mdpi.comnih.gov Indazole derivatives are known for a wide array of pharmacological activities and are present in several drug molecules. nih.gov

The synthesis of indazole derivatives can be achieved through various methods, including the cyclization of aniline (B41778) derivatives. mdpi.com Structure-activity relationship studies of indazoles have shown that substitutions at different positions on the bicyclic ring can lead to compounds with varied therapeutic applications. For example, the introduction of a cyclopentyl moiety at a specific position in a series of pyrazole-based inhibitors resulted in high inhibitory activity against meprin α. nih.gov

Beyond indazoles, other bicyclic pyrazole systems like pyrazolo[3,4-d]pyrimidines have also been explored. rsc.org In the context of developing CDK2 inhibitors, it was observed that substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced their activity against different cancer cell lines. rsc.org For instance, a D-glucose substitution at the N5 position of the pyrazolopyrimidine ring showed potent activity against MCF-7 and HCT-116 cell lines. rsc.org

Design Principles for Novel Pyrazole Derivatives

The design of novel pyrazole derivatives is guided by several key principles aimed at optimizing their biological activity and drug-like properties. A fundamental approach involves the strategic functionalization of the pyrazole ring. mdpi.com This can be achieved by introducing diverse substituents during the synthesis of the pyrazole core or through post-functionalization reactions. mdpi.com

One common design strategy is the use of bioisosteric replacement, where a part of a known active molecule is replaced by another group with similar physical or chemical properties. For example, the pyrazolo[3,4-d]pyrimidine scaffold has been considered as a bioisostere of the purine (B94841) ring in the design of CDK inhibitors. rsc.org

Molecular modeling and quantitative structure-activity relationship (QSAR) studies play a crucial role in the rational design of new derivatives. researchgate.net These computational tools help in understanding the relationship between the chemical structure and biological activity, allowing for the prediction of the potency of novel compounds before their synthesis. researchgate.netresearchgate.net For instance, docking studies can predict how a designed molecule will interact with the binding site of a target protein. researchgate.net

The synthesis of pyrazole derivatives often involves multicomponent reactions, which allow for the creation of structurally diverse molecules in a single step. mdpi.com Microwave-assisted synthesis and green chemistry approaches are also being increasingly employed to develop more efficient and environmentally friendly synthetic routes. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 1-cyclopentyl-1H-pyrazol-5-ol by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy: In the proton NMR spectrum, the protons on the pyrazole (B372694) ring exhibit distinct chemical shifts. For instance, the proton at the C3 position might appear as a doublet, with the C4 proton showing as a corresponding doublet, a pattern indicative of vicinal coupling. The cyclopentyl group protons present as a series of multiplets in the upfield region of the spectrum. The methine proton (the CH group of the cyclopentyl ring attached to the nitrogen) is typically observed as a multiplet. ajchem-a.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The carbon of the C=O group in the pyrazolone (B3327878) tautomer is characteristically found at a downfield chemical shift. The carbons of the cyclopentyl group and the pyrazole ring carbons (C3 and C4) each have distinct and predictable chemical shifts.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole Ring Protons | 5.0 - 8.0 | 90 - 140 |

| Cyclopentyl Methine Proton | 4.5 - 5.0 | 55 - 65 |

| Cyclopentyl Methylene (B1212753) Protons | 1.5 - 2.2 | 23 - 35 |

| Pyrazole C5 (hydroxyl/keto) | - | 155 - 165 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly valuable. For this compound, with a molecular formula of C₈H₁₂N₂O, the calculated exact mass is 152.0950 g/mol . eurl-pesticides.eunist.gov In an ESI-HRMS experiment, the compound is typically observed as the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion would be very close to the calculated value of 153.1028, providing strong evidence for the compound's elemental formula. rsc.org

| Technique | Ion | Calculated m/z | Observed m/z |

| ESI-HRMS | [M+H]⁺ | 153.1028 | 153.1023 rsc.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are critical for assessing the purity of this compound and for monitoring the progress of its synthesis. bldpharm.com These chromatographic techniques separate the target compound from any impurities, byproducts, or unreacted starting materials.

The method typically employs a reverse-phase column (like a C18 column) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of HPLC/UPLC conditions. UPLC, which uses columns with smaller particles, generally provides faster and more efficient separations than traditional HPLC. sielc.com

X-Ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction of a single crystal provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.

Studies of similar pyrazole derivatives have shown that they often crystallize in common crystal systems like monoclinic or orthorhombic. rjlbpcs.comresearchgate.netresearchgate.net For instance, a related compound, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, was found to crystallize in the monoclinic space group P21/c. rjlbpcs.com The analysis would also reveal the conformation of the cyclopentyl ring and its orientation relative to the pyrazole ring, as well as details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. rjlbpcs.comresearchgate.net

| Crystallographic Parameter | Example Value for a Pyrazole Derivative |

| Crystal System | Monoclinic rjlbpcs.com |

| Space Group | P2₁/c rjlbpcs.comresearchgate.net |

| Z (molecules per unit cell) | 4 rjlbpcs.comresearchgate.net |

Note: The data presented are for related pyrazole structures and are intended to be representative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and valuable tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group. The N-H stretch of the pyrazole ring may also appear in this region. A strong absorption around 1700-1650 cm⁻¹ would indicate the presence of a C=O group, suggesting the existence of the pyrazol-5-one tautomer. Vibrations corresponding to the C=N and C=C bonds of the pyrazole ring are found in the 1600–1450 cm⁻¹ range. The C-H stretching vibrations of the cyclopentyl group are typically observed around 2950–2850 cm⁻¹. ajchem-a.comnih.gov

| Functional Group Vibration | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3400-3200 (broad) ajchem-a.com |

| N-H Stretch (pyrazole ring) | ~3300 ajchem-a.com |

| C-H Stretch (cyclopentyl) | 2950-2850 |

| C=O Stretch (pyrazolone) | 1700-1650 nih.gov |

| C=N / C=C Stretch (pyrazole ring) | 1600-1450 ajchem-a.com |

Computational and Theoretical Investigations of 1 Cyclopentyl 1h Pyrazol 5 Ol

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 1-cyclopentyl-1H-pyrazol-5-ol. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For pyrazole (B372694) derivatives, the arrangement of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. ictmumbai.edu.in

While specific DFT calculations for this compound are not extensively documented in publicly available literature, studies on analogous pyrazole derivatives offer valuable insights. For instance, DFT calculations on similar pyrazole compounds have been used to determine their electronic properties. nih.gov These studies typically show that the pyrazole ring and its substituents significantly influence the electron density distribution. The nitrogen atoms and the hydroxyl group in this compound are expected to be regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding.

Table 1: Representative Theoretical Electronic Properties of a Substituted Pyrazole Derivative

| Parameter | Value | Reference |

| HOMO Energy | -6.5 eV | |

| LUMO Energy | -1.8 eV | |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

Note: The data in this table is representative of a substituted pyrazole derivative and is intended to be illustrative for this compound, for which specific data is not available.

Conformational Analysis

For related molecules, computational studies have shown that the substitution pattern on the pyrazole ring can affect the conformational preferences of attached alkyl groups. mdpi.com In the case of this compound, the orientation of the cyclopentyl group relative to the pyrazole ring would be a key area of investigation in a conformational analysis study.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of this compound and its interactions with its environment. These methods can simulate the movement of the molecule over time, providing insights into its flexibility and how it interacts with other molecules, including solvents and biological macromolecules.

Investigation of Intermolecular Interactions

The pyrazole scaffold is known to participate in a variety of intermolecular interactions, which are crucial for its role in different chemical and biological contexts. nih.gov These interactions include:

Hydrogen Bonding: The hydroxyl group at the 5-position of the pyrazole ring can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The non-polar cyclopentyl group can participate in hydrophobic interactions.

Molecular docking studies on similar pyrazole derivatives have shown that these interactions play a significant role in the binding of these molecules to biological targets such as enzymes. nih.gov For example, the hydroxyl group of the pyrazole ring has been observed to form hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov

Hydrogen Bonding Studies

Hydrogen bonding is a particularly important intermolecular interaction for pyrazol-5-ol derivatives. The presence of both a hydrogen bond donor (the -OH group) and acceptor sites (the nitrogen atoms and the oxygen of the hydroxyl group) allows for the formation of complex hydrogen-bonding networks.

Theoretical studies on related pyrazol-5-ol compounds have utilized DFT and the Atoms in Molecules (AIM) theory to analyze intramolecular and intermolecular hydrogen bonds. researchgate.net These studies have shown that the strength of the hydrogen bonds can be influenced by the presence of different substituents on the pyrazole ring. researchgate.net For this compound, it is expected that the hydroxyl group would readily participate in hydrogen bonding, which would significantly affect its physical properties, such as its boiling point and solubility.

Mechanistic Pathways Elucidation Through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways.

For pyrazole derivatives, computational studies have been used to investigate various reaction mechanisms, including cycloaddition reactions and substitution reactions. growingscience.comorientjchem.org For instance, DFT calculations can help to understand the regioselectivity of reactions involving the pyrazole ring. mdpi.com

In the context of this compound, computational studies could be used to investigate its synthesis, tautomeric equilibria (the equilibrium between the -ol and the corresponding -one form), and its reactivity in various chemical transformations. For example, understanding the mechanism of N-alkylation of pyrazoles is crucial for the synthesis of derivatives like this compound, and computational studies have provided insights into the factors controlling the regioselectivity of these reactions. acs.org

Applications in Organic Synthesis and Materials Science

Utility as Synthetic Building Blocks

The pyrazole (B372694) scaffold is a cornerstone in synthetic organic chemistry due to its inherent reactivity and the ability to introduce diverse functionalities at multiple positions on the ring. mdpi.com This versatility allows chemists to use pyrazole-containing compounds as foundational units for constructing more elaborate molecular architectures.

1-Cyclopentyl-1H-pyrazol-5-ol serves as an important precursor for synthesizing more complex chemical structures. The pyrazole ring itself is a stable aromatic system, and the presence of the hydroxyl group and reactive sites on the ring allows for various chemical transformations. mdpi.com Pyrazole derivatives are fundamental in building fused heterocyclic systems, which are common motifs in pharmacologically active compounds and functional materials. mdpi.comrsc.org For instance, 5-aminopyrazoles, which are structurally related to this compound, are widely used as 1,3-bis-nucleophilic reactants. They undergo cyclocondensation reactions with 1,3-bielectrophiles to form fused systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The hydroxyl group in this compound can similarly participate in reactions, acting as a nucleophile to build larger, more complex molecules. The general reactivity of the pyrazole core allows for electrophilic substitution, predominantly at the C4 position, enabling the introduction of various functional groups. researchgate.net

A key aspect of pyrazoles is their role as scaffolds in drug discovery. The structure of compounds like 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol is considered a valuable starting point for developing new therapeutic agents due to its multiple sites for modification and favorable physicochemical properties. vulcanchem.com

The synthesis of functionalized organic molecules from pyrazole precursors is a well-established area of research. mdpi.com The this compound molecule can be functionalized through various reactions. For example, a related compound, 1,3-dimethyl-1H-pyrazol-5-ol, is used to synthesize 4-aroylpyrazoles through a Fries rearrangement of an intermediate ester. mdpi.com This highlights the potential of the hydroxyl group at the 5-position to be used as a handle for introducing acyl groups and other functionalities.

Furthermore, the pyrazole ring can be constructed through several primary methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or through [3+2] cycloaddition reactions. mdpi.commdpi.com Once formed, the pyrazole ring can undergo further modifications. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, creating valuable intermediates for further synthesis. mdpi.com The versatility of pyrazoles as synthetic intermediates is a central theme in modern organic chemistry, enabling the creation of a diverse range of molecules with specific functions. colab.ws

Precursors for Complex Chemical Structures

Role in Catalysis

Pyrazole derivatives have carved out a significant niche in the field of catalysis, primarily by acting as ligands that coordinate with transition metals to form active catalytic complexes. researchgate.net The electronic properties and steric hindrance of these ligands can be finely tuned by altering the substituents on the pyrazole ring, which in turn influences the activity and selectivity of the catalyst. researchgate.net

The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons, making them excellent σ-donors for coordinating with metal centers. researchgate.net This ability to act as N-donor ligands is crucial for their application in catalysis. Pyrazole-based ligands have been successfully employed in a wide range of catalytic reactions, including carbon-carbon coupling reactions, oxidations, and polymerizations. researchgate.netmdpi.com

One of the key advantages of pyrazole ligands is their relatively weak donor ability, which can enhance the electrophilicity of the coordinated metal center. researchgate.net This increased electrophilicity can make the metal catalyst more active in various organic transformations. Researchers have utilized pyrazole derivatives as ligands for numerous transition metals, including palladium, nickel, copper, cobalt, and titanium, to catalyze important synthetic reactions. researchgate.netrsc.org

The formation of metal complexes with pyrazole-based ligands is central to their catalytic function. These complexes have shown significant activity in various catalytic processes. ajgreenchem.com For example, copper(II) complexes with pyrazole-derived ligands have been studied as catalysts for the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com The catalytic activity in these systems is influenced by factors such as the nature of the ligand, the copper salt used, and the solvent. mdpi.com

In another notable application, pyrazole derivatives have been shown to significantly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgnih.govrsc.org The addition of pyrazole ligands can lead to a substantial increase in the reaction rate compared to using the titanium catalyst alone. rsc.orgnih.gov It is proposed that the pyrazole ligand facilitates the formation of a dinuclear titanium complex, where the cooperation between the two metal centers enhances catalytic activity. rsc.org

The following table summarizes the catalytic applications of pyrazole derivatives:

Table 1: Catalytic Applications of Pyrazole Derivatives| Catalyst System (Ligand/Metal) | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazole-based ligands / Copper(II) | Catechol Oxidation | The complex exhibited good catalytic activity, with the rate depending on the ligand, counterion, and solvent. | mdpi.com |

| Pyrazole-based ligands / Cobalt(II) | 2-Aminophenol Oxidation | The complex was an effective catalyst for phenoxazinone synthase-like activity. | |

| Pyrazole ligands / Titanium Isopropoxide | L-Lactide Polymerization | The ligands significantly enhanced the catalytic activity and controllability of the polymerization. | rsc.org, nih.gov, rsc.org |

| Pyrazolyl-based ligands / Nickel(II) | C-C Coupling | The complexes are active catalysts in C-C bond formation processes. | researchgate.net |

Pyrazole Derivatives as Ligands for Catalytic Reactions

Emerging Applications in Specific Fields

Beyond their established roles in synthesis and catalysis, derivatives of this compound are finding applications in several specialized and emerging fields. The structural motif of pyrazolone (B3327878), a tautomer of hydroxypyrazole, is a critical element in various bioactive compounds. nih.gov

Research indicates potential applications in agrochemicals, where the unique structure contributes to the development of new pesticides and herbicides. myskinrecipes.com In materials science, pyrazole derivatives are being explored for applications in electronics and as anti-corrosion agents. mdpi.com There is also interest in their use for CO2 capture and the removal of heavy metals. researchgate.net

In medicinal chemistry, pyrazole derivatives are considered "privileged scaffolds" due to their wide range of pharmacological properties. nih.govresearchgate.netcymitquimica.com The cyclopentyl group on this compound can influence the compound's lipophilicity and how it binds to biological targets, making it an interesting candidate for drug design. cymitquimica.com Specifically, pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties. cymitquimica.com

Compound List

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol |

| 1,3-dimethyl-1H-pyrazol-5-ol |

| Pyrazolo[1,5-a]pyrimidine (B1248293) |

| Polylactide (PLA) |

| Catechol |

| o-Quinone |

| 2-Aminophenol |

Electronics

The unique electronic properties of pyrazole derivatives make them attractive candidates for use in various electronic applications. academicjournals.org The pyrazole ring system, with its adjacent nitrogen atoms, can participate in coordination with metal ions and engage in π-stacking interactions, which are crucial for the development of functional electronic materials. vulcanchem.com

Research into related pyrazolone compounds has highlighted their potential in the development of novel materials with interesting optical and electrical properties. For instance, certain pyrazolone derivatives have been investigated for their photochromic behavior, which allows for the creation of reversible fluorescence photoswitching systems. This property is highly desirable for applications in data storage and molecular switches. The general structure of pyrazole derivatives allows for extensive functionalization, enabling the fine-tuning of their electronic characteristics to meet the specific demands of electronic devices. academicjournals.org

Table 1: Potential Electronic Applications of Pyrazole Derivatives

| Application Area | Relevant Properties of Pyrazole Core | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Coordination with metal ions for emissive complexes, π-stacking for charge transport. | Could serve as a ligand for luminescent metal complexes or as a component in charge-transporting layers. |

| Molecular Switches | Photochromism, reversible structural changes upon light irradiation. | Derivatives could be synthesized to exhibit photoswitching behavior for use in molecular electronics. |

| Sensors | Ability to interact with specific analytes, leading to a detectable change in optical or electronic properties. | The pyrazol-5-ol moiety could be functionalized to create selective sensors for various ions or molecules. |

Metal Extraction and Transport

Pyrazole derivatives are well-recognized for their excellent chelating abilities, making them highly effective in the extraction and transport of metal ions. academicjournals.orgmpg.de The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group in pyrazol-5-ols can act as coordination sites for a wide range of metal ions. vulcanchem.com This has led to their extensive use as extractants in hydrometallurgy and as carriers in liquid membrane transport.

The process of metal extraction often involves the formation of a neutral metal-ligand complex that is soluble in an organic phase, allowing for its separation from an aqueous phase containing other ions. The efficiency and selectivity of this extraction are highly dependent on the structure of the pyrazole ligand, including the nature of the substituents on the pyrazole ring. nih.gov C-acylated derivatives of pyrazol-5-ones, for example, have shown great promise in the complexation and extraction of various metal ions. nih.gov

For this compound, the cyclopentyl group could influence its lipophilicity, thereby affecting the solubility of its metal complexes in organic solvents and potentially enhancing its extraction efficiency. The hydroxyl group at the 5-position is crucial for its chelating activity. vulcanchem.com